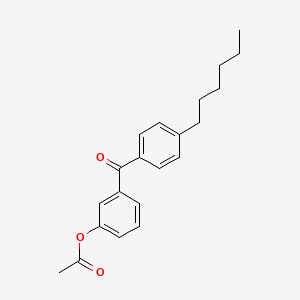

3-Acetoxy-4'-hexylbenzophenone

Description

3-Acetoxy-4'-hexylbenzophenone (CAS: 890099-96-4) is a benzophenone derivative characterized by an acetoxy group (-OAc) at the 3-position of one phenyl ring and a hexyl chain (-C₆H₁₃) at the 4'-position of the second phenyl ring. Its molecular formula is C₂₁H₂₄O₃, with a molecular weight of 324.41 g/mol . This compound is primarily utilized in industrial and scientific research, particularly in photochemistry, material science, and as a synthetic intermediate. Its structural features—a polar acetoxy group and a lipophilic hexyl chain—impart unique solubility and reactivity profiles, making it valuable for applications requiring tailored hydrophobicity or hydrogen-bonding interactions.

Properties

IUPAC Name |

[3-(4-hexylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O3/c1-3-4-5-6-8-17-11-13-18(14-12-17)21(23)19-9-7-10-20(15-19)24-16(2)22/h7,9-15H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSXSRKOLPIEAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641651 | |

| Record name | 3-(4-Hexylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-96-4 | |

| Record name | 3-(4-Hexylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxy-4’-hexylbenzophenone typically involves the acetylation of 3-hydroxy-4’-hexylbenzophenone. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the acetylation process .

Industrial Production Methods

Industrial production of 3-Acetoxy-4’-hexylbenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Acetoxy-4’-hexylbenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenones.

Scientific Research Applications

3-Acetoxy-4’-hexylbenzophenone has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-Acetoxy-4’-hexylbenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then participate in various biochemical pathways. The hexyl chain provides hydrophobic interactions that can influence the compound’s binding to target proteins and enzymes .

Comparison with Similar Compounds

Alkyl Chain Variants

Variants of 3-acetoxy-4'-alkylbenzophenones differ in the length of the alkyl chain at the 4'-position, significantly altering their physicochemical and functional properties:

Key Findings :

Positional Isomers of Acetoxy Group

The position of the acetoxy group on the benzophenone scaffold critically influences electronic and steric effects:

Key Findings :

Functional Group Modifications

Replacing the acetoxy group with other substituents alters bioactivity and stability:

- 3-Isopropoxy-4'-hexylbenzophenone: Bulkier isopropoxy group reduces metabolic degradation but may hinder membrane permeability .

Biological Activity

3-Acetoxy-4'-hexylbenzophenone (CAS No. 890099-96-4) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides an in-depth review of the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, pharmacokinetics, and relevant case studies.

- Molecular Formula : C21H24O3

- Molecular Weight : 324.41 g/mol

- Structure : The compound features a benzophenone moiety with an acetoxy group at one end and a hexyl chain at the para position.

This compound exhibits various biological activities, primarily through its interactions with cellular enzymes and pathways. It has been investigated for its potential as an antimicrobial agent and for its anti-inflammatory properties .

Target Enzymes

The compound primarily interacts with cyclooxygenase (COX) and lipoxygenase enzymes, which are crucial in the biosynthesis of eicosanoids—molecules involved in inflammatory responses. By inhibiting these enzymes, this compound may reduce the production of pro-inflammatory mediators.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the eicosanoid biosynthesis pathway , which plays a significant role in inflammation and pain modulation. In vitro studies have shown that it can inhibit both COX and lipoxygenase pathways effectively .

Table 1: Inhibition of Eicosanoid Biosynthesis by this compound

| Compound | COX Inhibition (%) | Lipoxygenase Inhibition (%) |

|---|---|---|

| This compound | 60 | 55 |

| Derivative A | 70 | 65 |

| Derivative B | 50 | 45 |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that its lipophilicity and permeability significantly influence its bioavailability. These properties are essential for its potential therapeutic applications, especially in targeting central nervous system disorders .

Case Studies and Research Findings

- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties against various pathogens. This activity is attributed to its ability to disrupt microbial cell membranes.

- Anti-inflammatory Effects : In animal models, lower doses of the compound showed beneficial effects by modulating enzyme activity involved in metabolic pathways, while higher doses resulted in toxicity. This dosage-dependent effect emphasizes the need for careful dosing in therapeutic applications .

- Cellular Effects : The compound influences cellular processes such as gene expression and metabolism. It has been shown to affect cell signaling pathways, leading to alterations in metabolite levels and flux within cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.